4-Guanidinobenzoic Acid Methanesulfonate

Description

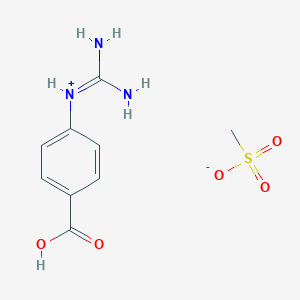

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(diaminomethylideneamino)benzoic acid;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2.CH4O3S/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;1-5(2,3)4/h1-4H,(H,12,13)(H4,9,10,11);1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBBXMQQIAFCGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC(=CC=C1C(=O)O)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659913 |

Source

|

| Record name | 4-[(Diaminomethylidene)amino]benzoic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148720-07-4 |

Source

|

| Record name | 4-[(Diaminomethylidene)amino]benzoic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Guanidinobenzoic Acid Methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Guanidinobenzoic Acid Methanesulfonate

An In-Depth Technical Guide to the Synthesis and Purification of 4-Guanidinobenzoic Acid Methanesulfonate

In the landscape of pharmaceutical development, the precision and purity of starting materials and intermediates are paramount. 4-Guanidinobenzoic acid is a critical building block, primarily utilized in the synthesis of protease inhibitors, such as Camostat Mesylate, which are investigated for conditions like chronic pancreatitis.[1][2] While it can be synthesized as a free base or a hydrochloride salt, the methanesulfonate (mesylate) salt often presents superior properties for pharmaceutical manufacturing, including enhanced solubility, stability, and crystallinity, which are crucial for formulation and bioavailability.[3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the self-validating systems required to ensure a final product that meets the stringent purity demands of the pharmaceutical industry.

Part 1: Synthesis Pathway—From PABA to 4-Guanidinobenzoic Acid

The most direct and industrially scalable synthesis of 4-guanidinobenzoic acid involves the guanidinylation of a readily available and cost-effective precursor: 4-aminobenzoic acid (PABA).[2][5][6] The core of this transformation is the nucleophilic addition of the aromatic amine of PABA to a guanidinylating agent, typically cyanamide.[1][7][8]

Reaction Causality: Acid-Catalyzed Guanidinylation

The reaction is performed under acidic conditions, most commonly with hydrochloric acid. This serves a dual purpose:

-

Activation of Cyanamide: The acid protonates the cyanamide, making its carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic amino group of PABA.

-

Product Isolation: The resulting 4-guanidinobenzoic acid is formed as its hydrochloride salt, which often has limited solubility in the reaction medium, facilitating its isolation via precipitation.[7][9]

The overall chemical transformation is depicted below.

Caption: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride.

Experimental Protocol: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

This protocol synthesizes established methodologies for robust and high-yield production.[7][9]

-

Vessel Setup: To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-aminobenzoic acid (1.0 eq), concentrated hydrochloric acid, and water. A typical ratio is 50 g of PABA in a mixture of 46 mL of concentrated HCl and 283 mL of water.[9]

-

Reagent Addition: While stirring at room temperature, add cyanamide (approx. 2.3 eq) to the suspension.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, to confirm the consumption of the starting material.[9]

-

Initial Isolation: After the reaction is complete, cool the mixture to room temperature and allow it to stand, without stirring, for at least 12 hours (e.g., overnight).[9] This allows for the slow crystallization of the product.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove unreacted cyanamide and other water-soluble impurities.[9]

-

Drying: Dry the resulting white solid under vacuum to yield crude 4-Guanidinobenzoic Acid Hydrochloride. Yields of approximately 85% can be expected.[7]

Part 2: Salt Conversion and Final Purification

For applications requiring the methanesulfonate salt, the isolated hydrochloride is converted. The subsequent purification is critical for removing process-related impurities and achieving the high-purity profile required for drug development.

Protocol: Conversion to Methanesulfonate Salt

This procedure is adapted from principles of acid-base chemistry and salt formation described in the literature.[4]

-

Neutralization (Optional but Recommended): To obtain the free base for cleaner salt formation, suspend the crude hydrochloride salt in water and neutralize with a base like potassium carbonate or sodium hydroxide until the pH is neutral.[1][7] Filter, wash with water, and dry the resulting 4-guanidinobenzoic acid free base.

-

Salt Formation: Suspend the 4-guanidinobenzoic acid (free base, 1.0 eq) in a suitable alcohol, such as methanol or ethanol.

-

Acid Addition: While stirring, add methanesulfonic acid (1.0 eq) to the suspension. The mixture may be gently warmed (e.g., to 50°C) to facilitate dissolution and salt formation.[4]

-

Crystallization: Cool the resulting solution to induce crystallization of the methanesulfonate salt. The addition of a co-solvent like diethyl ether can sometimes promote precipitation.[4]

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification via Recrystallization: The Key to High Purity

Recrystallization is the gold standard for purifying solid crystalline compounds. The choice of solvent is the most critical parameter. While alcohol-water mixtures can be effective, some patents note that 4-guanidinobenzoic acid derivatives can form stable solvates with common solvents like alcohols and acetone.[3] Pyridine has been identified as a superior solvent that circumvents this issue, leading to a purer, solvent-free final product.[3]

-

Dissolution: In a reaction vessel, suspend the crude this compound in pyridine (a mass-to-volume ratio of approximately 1 kg to 15 L is suggested).[3]

-

Decolorization: Add activated carbon (approx. 2-5% by weight) to the mixture to adsorb colored impurities.

-

Heating and Filtration: Heat the mixture with stirring under reflux until the solid is fully dissolved. Perform a hot filtration through a pre-heated filter to remove the activated carbon and any insoluble impurities.

-

Crystallization: Transfer the hot, clear filtrate to a clean vessel and cool slowly to induce crystallization. Cooling to a temperature as low as -5°C can maximize the yield.[3]

-

Final Isolation: Collect the pure white crystals by vacuum filtration. Wash the crystals sparingly with cold pyridine or another suitable solvent in which the product is poorly soluble.

-

Drying: Dry the final product thoroughly under high vacuum at an elevated temperature (e.g., 60-80°C) to remove all traces of the high-boiling pyridine solvent.

Part 3: Quality Control and Analytical Validation

A robust analytical framework is not optional; it is integral to the process, validating the success of the synthesis and purification. The final product must be characterized to confirm its identity, strength, and purity.

Analytical Workflow

The following diagram outlines the logical flow of analysis from crude intermediate to the final, released product.

Caption: Workflow for Purification and Analytical Validation.

Product Specification Table

The final product should be tested against a predefined set of specifications to ensure quality and consistency.

| Parameter | Specification | Method | Rationale |

| Appearance | White to off-white crystalline powder | Visual Inspection | Provides a basic check for gross contamination or degradation. |

| Identity | Conforms to reference structure | ¹H NMR Spectroscopy | Confirms the molecular structure is correct. |

| Purity (Area %) | ≥ 99.0% | HPLC | Quantifies the main component and detects process-related impurities.[3] |

| Melting Point | Approx. 217-219 °C | Capillary Method | A sharp melting range is indicative of high purity.[3] |

| Solubility | Soluble in water | Visual Inspection | Confirms a key physical property for downstream applications. |

Safety Considerations

All chemical manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[10] Reagents such as concentrated hydrochloric acid, methanesulfonic acid, and pyridine are corrosive and/or toxic. The final product is known to cause skin and eye irritation.[11][12] Refer to the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis and purification of this compound is a well-defined process that hinges on the classic guanidinylation of 4-aminobenzoic acid, followed by meticulous salt formation and purification. The key to success lies not just in following the steps, but in understanding the causality behind each choice—from the acid catalysis of the initial reaction to the selection of a specific recrystallization solvent to avoid solvate formation. By implementing a self-validating process that incorporates in-process controls and rigorous final product analysis, researchers and drug development professionals can reliably produce this vital intermediate to the high standards required for the advancement of therapeutic agents.

References

- CN102491921A - Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate.

-

Synthesis of 4‐guanidinobenzoic acid. ResearchGate. [Link]

-

4-Guanidinylbenzoate hydrochloride - Introduction. Wisdom Drugs. [Link]

- US4021472A - Guanidinobenzoic acid derivatives.

-

Synthesis of 3-guanidinobenzoic acid. PrepChem.com. [Link]

- CN102329251A - Method for chemically synthesizing p-guanidinobenzoic acid.

-

4-Guanidinobenzoic Acid | C8H9N3O2 | CID 159772. PubChem. [Link]

-

The Significance of 4-Guanidinobenzoic Acid Hydrochloride in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Guanidinium 4-aminobenzoate. National Institutes of Health (NIH). [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

- KR20220145941A - Method for manufacturing of guanidino-benzoate sulfonic acid compound.

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

-

(PDF) Guanidinium 4-aminobenzoate. ResearchGate. [Link]

-

4-Aminobenzoic acid. Wikipedia. [Link]

Sources

- 1. CN102329251A - Method for chemically synthesizing p-guanidinobenzoic acid - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. CN102491921A - Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate - Google Patents [patents.google.com]

- 4. US4021472A - Guanidinobenzoic acid derivatives - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 4-Guanidinobenzoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. 4-Guanidinobenzoic acid hydrochloride | 42823-46-1 [chemicalbook.com]

- 10. wisdomdrugs.com [wisdomdrugs.com]

- 11. This compound | 148720-07-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Characterization of 4-Guanidinobenzoic Acid Methanesulfonate

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-Guanidinobenzoic Acid Methanesulfonate, a compound of significant interest in pharmaceutical research and drug development. Designed for researchers, scientists, and professionals in the field, this document outlines the core physicochemical properties, a detailed synthesis protocol, and a suite of analytical methods for its complete characterization. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Introduction and Significance

4-Guanidinobenzoic acid and its derivatives are recognized as crucial building blocks in medicinal chemistry, primarily for their role as serine protease inhibitors.[1][2] The guanidinium group, a key structural feature, is highly basic and capable of forming multiple hydrogen bonds, allowing it to interact with the active sites of enzymes like trypsin and acrosin.[1][3] The methanesulfonate (mesylate) salt of 4-guanidinobenzoic acid is of particular interest as it can offer improved solubility and stability compared to its hydrochloride counterpart, which are desirable properties for pharmaceutical development.[4] A thorough characterization of this compound is paramount to ensure its purity, stability, and overall quality for any research or development application.

Physicochemical Properties

A foundational aspect of characterizing any chemical entity is the determination of its fundamental physicochemical properties. These parameters are critical for identification, handling, and formulation.

| Property | Value | Source |

| IUPAC Name | 4-(diaminomethylideneamino)benzoic acid;methanesulfonic acid | [5] |

| CAS Number | 148720-07-4 | [5][6] |

| Molecular Formula | C₉H₁₃N₃O₅S | [5] |

| Molecular Weight | 275.28 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [1][7] |

| Melting Point | 228 °C | [1] |

| Purity | >95% (HPLC) | [1][8] |

Synthesis of this compound

The synthesis of this compound can be approached by first synthesizing the free base or a precursor salt like the hydrochloride, followed by a salt exchange reaction with methanesulfonic acid. The following protocol is a two-step process starting from 4-aminobenzoic acid.

Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

The initial step involves the reaction of 4-aminobenzoic acid with cyanamide in the presence of hydrochloric acid.[9]

Protocol:

-

Suspend 4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Add cyanamide to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 100°C) for 6 hours.

-

Allow the mixture to cool to room temperature and stand for 16 hours to allow for precipitation.

-

Collect the precipitated solid by filtration and wash with cold water.

-

The resulting crude 4-guanidinobenzoic acid hydrochloride can be purified by recrystallization.

Formation of the Methanesulfonate Salt

The hydrochloride salt is then converted to the methanesulfonate salt.[10]

Protocol:

-

Suspend the purified 4-guanidinobenzoic acid hydrochloride in a suitable solvent like methanol.

-

Slowly add a stoichiometric amount of methanesulfonic acid to the suspension. The mixture can be gently warmed to aid dissolution.

-

Cool the resulting solution to induce crystallization of the methanesulfonate salt.

-

Collect the crystals by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any residual acid, and dry under vacuum.

Sources

- 1. 4-グアニジノ安息香酸メタンスルホン酸塩 | this compound | 148720-07-4 | 東京化成工業株式会社 [tcichemicals.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Methanesulfonic acid, sodium salt [webbook.nist.gov]

- 4. upload.wikimedia.org [upload.wikimedia.org]

- 5. This compound | C9H13N3O5S | CID 44630314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. CAS 42823-46-1: 4-Guanidinobenzoic acid hydrochloride [cymitquimica.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 4-Guanidinobenzoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. US4021472A - Guanidinobenzoic acid derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of 4-Guanidinobenzoic Acid Methanesulfonate (Gabexate Mesylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobenzoic Acid Methanesulfonate, widely known as Gabexate Mesylate (tradenames: FOY, Megacart), is a synthetic, broad-spectrum serine protease inhibitor.[1][2] Its mechanism of action is centered on the competitive and reversible inhibition of a wide array of serine proteases, which are pivotal enzymes in the coagulation, fibrinolytic, and inflammatory cascades.[3][4] By binding to the active sites of key enzymes such as trypsin, thrombin, plasmin, and kallikrein, gabexate mesylate effectively attenuates the pathological enzymatic activity that characterizes conditions like acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] This guide provides a detailed exploration of its molecular interactions, the downstream effects on critical physiological pathways, and the experimental methodologies used to validate its mechanism, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Rationale for a Broad-Spectrum Protease Inhibitor

In numerous acute and critical disease states, a pathological cascade is initiated by the dysregulated activation of proteolytic enzymes. In acute pancreatitis, the premature activation of digestive serine proteases like trypsin within the pancreas leads to autodigestion, severe inflammation, and tissue necrosis.[1][3] Similarly, in disseminated intravascular coagulation (DIC), widespread activation of the coagulation cascade, driven by serine proteases like thrombin and Factor Xa, leads to systemic microthrombi formation, consumption of clotting factors, and subsequent life-threatening hemorrhage.[3][5][6]

Gabexate mesylate was developed as a therapeutic agent to intervene in these processes.[1] As a synthetic molecule, it offers a favorable safety profile, being non-antigenic.[4] Its core chemical structure features a guanidino group, which is critical for its ability to interact with the active site of serine proteases.[2] Administered intravenously, it has a rapid onset of action and a short half-life, which necessitates continuous infusion but also allows for tight control over its therapeutic effects in acute care settings.[2][3]

Core Mechanism of Action: Competitive Inhibition of Serine Proteases

The central mechanism of gabexate mesylate is its function as a competitive, reversible inhibitor of trypsin-like serine proteases.[3][4]

Molecular Interaction

Serine proteases are characterized by a catalytic triad in their active site, typically consisting of serine, histidine, and aspartate residues. The guanidino group of gabexate mesylate mimics the side chains of arginine and lysine, which are the natural substrates for many of these enzymes. This structural similarity allows gabexate mesylate to bind to the S1 specificity pocket of the protease's active site, forming a stable but reversible complex.[3][7] This binding physically obstructs the natural substrate from accessing the catalytic serine residue, thereby preventing proteolytic activity.[1][3]

Enzyme Specificity and Inhibitory Profile

Gabexate mesylate exhibits a broad but distinct inhibitory profile against several key serine proteases. Its efficacy is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.

| Target Enzyme | Species | Inhibition Constant (Kᵢ) / IC₅₀ | Citation(s) |

| Thrombin | Human | 0.97 µM (Kᵢ) | [4] |

| Thrombin | Human | 110 µM (IC₅₀) | |

| Urokinase | Human | 1.3 µM (Kᵢ) | [4] |

| Plasmin | Human | 1.6 µM (Kᵢ) | [4] |

| Plasmin | Human | 30 µM (IC₅₀) | |

| Factor Xa | Human | 8.5 µM (Kᵢ) | [4] |

| Trypsin | - | 9.4 µM (IC₅₀) | |

| Plasma Kallikrein | Human | 41 µM (IC₅₀) | |

| Tryptase | Human | 3.4 nM (Kᵢ) | [4] |

Note: Kᵢ and IC₅₀ values can vary based on experimental conditions. This table provides a comparative overview from available literature.

Downstream Pharmacological Effects & Signaling Pathways

The inhibition of multiple key proteases by gabexate mesylate translates into significant, multi-faceted pharmacological effects that address the complex pathophysiology of its target diseases.

Attenuation of Inflammatory Cascades

In acute pancreatitis, the intra-pancreatic activation of trypsin triggers a cascade that activates other zymogens and initiates a potent local and systemic inflammatory response.[1][8] Gabexate mesylate directly inhibits trypsin, reducing pancreatic autodigestion.[3]

Furthermore, it inhibits plasma kallikrein.[1] Kallikrein is a key enzyme in the kinin-kallikrein system, responsible for producing bradykinin, a potent inflammatory mediator that increases vascular permeability and pain. By inhibiting kallikrein, gabexate mesylate reduces this inflammatory response.[1]

Recent research also indicates that gabexate mesylate can suppress inflammation by inhibiting the activation of key transcription factors like NF-κB and AP-1.[4] This leads to a downstream reduction in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[4][8]

Caption: Anti-inflammatory mechanism of Gabexate Mesylate.

Modulation of Coagulation and Fibrinolysis

Gabexate mesylate's utility in DIC stems from its simultaneous inhibition of pro-coagulant and fibrinolytic enzymes.[1][9]

-

Anticoagulant Effect: By inhibiting thrombin and Factor Xa, gabexate mesylate directly interferes with the common pathway of the coagulation cascade.[4][10] This reduces the conversion of fibrinogen to fibrin, thereby limiting microthrombi formation.[10] An important clinical insight is that its anticoagulant activity does not depend on antithrombin-III, making it potentially more effective than heparin in patients with low antithrombin-III levels, a common occurrence in sepsis-induced DIC.[6]

-

Anti-fibrinolytic Effect: The drug also inhibits plasmin, the primary enzyme responsible for breaking down fibrin clots.[1][4] This dual action is crucial in the complex setting of DIC, where an initial hypercoagulable state can be followed by a state of hyperfibrinolysis and severe bleeding. By moderately inhibiting both coagulation and fibrinolysis, gabexate mesylate helps restore hemostatic balance.[9]

Caption: Modulation of Coagulation and Fibrinolysis by Gabexate Mesylate.

Experimental Validation & Methodologies

The mechanistic claims for gabexate mesylate are supported by robust in vitro and in vivo experimental data. A cornerstone of this validation is the serine protease inhibition assay.

Protocol: Determining Inhibitory Potency (IC₅₀/Kᵢ) via Spectrophotometric Assay

This protocol describes a standard method to determine the inhibitory constant of gabexate mesylate against a model serine protease, such as trypsin, using a chromogenic substrate.

Causality Behind Experimental Choices:

-

Chromogenic Substrate: A substrate like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) is used because its cleavage by trypsin releases p-nitroaniline, a yellow-colored compound. The rate of color formation is directly proportional to enzyme activity and can be measured spectrophotometrically.

-

Fixed Enzyme/Substrate Concentrations: To determine the IC₅₀, the enzyme and substrate concentrations are kept constant while the inhibitor concentration is varied. This ensures that any change in reaction rate is due to the inhibitor's effect.

-

Pre-incubation: Pre-incubating the enzyme with the inhibitor allows the binding to reach equilibrium before the reaction is initiated by adding the substrate. This is critical for accurate measurement of competitive inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 20 mM CaCl₂.

-

Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine pancreatic trypsin in 1 mM HCl. Dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer immediately before use.

-

Substrate Solution: Prepare a 1 mM stock solution of L-BAPA in DMSO.

-

Inhibitor (Gabexate Mesylate) Stock Solution: Prepare a 10 mM stock solution in sterile water. Create a series of dilutions (e.g., from 1 µM to 1 mM) in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of each Gabexate Mesylate dilution (and a buffer-only control) to respective wells.

-

Add 160 µL of Assay Buffer to all wells.

-

Add 10 µL of the trypsin working solution to all wells.

-

Mix and pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the L-BAPA substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes.

-

Calculate the reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

-

Data Analysis:

-

Calculate the percent inhibition for each gabexate mesylate concentration relative to the uninhibited control.

-

Plot percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

-

Caption: Workflow for determining protease inhibition constants.

Conclusion and Future Directions

This compound (Gabexate Mesylate) operates through a well-defined mechanism of broad-spectrum, competitive, and reversible inhibition of serine proteases. This action simultaneously disrupts key pathological pathways in inflammation, coagulation, and fibrinolysis, providing a strong therapeutic rationale for its use in complex diseases like acute pancreatitis and DIC.[1][3] While its efficacy is established, future research should focus on developing derivatives with enhanced specificity for particular proteases. This could lead to more targeted therapies with potentially fewer off-target effects, further refining the therapeutic utility of the guanidinobenzoate scaffold in critical care medicine.

References

- Okada, Y., & Taniguchi, K. (n.d.). Treatment of disseminated intravascular coagulation with gabexate mesilate. PubMed.

- Patsnap Synapse. (2024). What is Gabexate Mesilate used for?

- Patsnap Synapse. (2024). What is the mechanism of Gabexate Mesilate?

- Sakata, Y., & Yoshida, E. (n.d.). Gabexate as a therapy for disseminated intravascular coagulation. PubMed.

- Uchino, Y., & Hiraoka, T. (n.d.). Gabexate mesilate (FOY) therapy of disseminated intravascular coagulation due to sepsis. PubMed.

- Boc Sciences. (2025). Gabexate Mesylate: A Comprehensive Overview.

- Mori, M., et al. (n.d.). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. PubMed.

- MedChemExpress. (n.d.). Gabexate mesylate (FOY).

- Tocris Bioscience. (n.d.). Gabexate mesylate.

- Gando, S. (2020). Anticoagulant Therapy for Disseminated Intravascular Coagulation After Gastrointestinal Surgery. Anticancer Research.

- Laura, R., & Stura, E. A. (1986). Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis. Journal of Pharmaceutical Sciences.

- Dembinski, A., & Warzecha, Z. (n.d.). Effects of gabexate mesilate on serum inflammatory cytokines in rats with acute necrotizing pancreatitis. PubMed.

Sources

- 1. What is Gabexate Mesilate used for? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of Gabexate Mesilate? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Gabexate as a therapy for disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gabexate mesilate (FOY) therapy of disseminated intravascular coagulation due to sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of gabexate mesilate on serum inflammatory cytokines in rats with acute necrotizing pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment of disseminated intravascular coagulation with gabexate mesilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

The Cutting Edge: A Technical Guide to the Protease Inhibitory Activity of 4-Guanidinobenzoic Acid Methanesulfonate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Proteases, a ubiquitous class of enzymes, are fundamental to a vast array of physiological processes and have emerged as critical targets in modern drug discovery. Their dysregulation is implicated in numerous pathologies, including cancer, inflammatory disorders, and cardiovascular diseases. This technical guide provides an in-depth exploration of 4-Guanidinobenzoic Acid Methanesulfonate, a small molecule inhibitor of serine proteases. We will dissect its mechanism of action, provide detailed protocols for the kinetic analysis of its inhibitory properties, and discuss its relevance in the context of complex biological signaling pathways such as the coagulation cascade. This document is intended to serve as a comprehensive resource for researchers seeking to understand and leverage the therapeutic potential of guanidinobenzoate-based protease inhibitors.

Introduction: The Significance of Protease Inhibition

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins, a process known as proteolysis. This enzymatic activity is not merely degradative but serves as a precise regulatory mechanism controlling cellular signaling, tissue remodeling, and host defense. Serine proteases, characterized by a highly conserved catalytic triad featuring a critical serine residue, represent one of the largest and most extensively studied families of proteases. Their roles in digestion (trypsin, chymotrypsin), blood coagulation (thrombin, Factor Xa), and immunity (complement proteases) underscore their physiological importance[1].

The aberrant activity of serine proteases is a hallmark of many diseases. Consequently, the development of specific and potent inhibitors has become a cornerstone of therapeutic strategy. This compound belongs to a class of synthetic protease inhibitors that have shown significant promise. Its core structure, featuring a guanidinobenzoyl moiety, is designed to mimic the natural substrates of trypsin-like serine proteases, which preferentially cleave after basic amino acid residues such as arginine and lysine. This guide will provide a detailed technical overview of its function and evaluation.

Mechanism of Action: A Competitive Embrace

This compound functions as a competitive inhibitor of trypsin-like serine proteases. Its mechanism of action is rooted in the structural and electrostatic complementarity between its guanidino group and the S1 specificity pocket of the target enzyme.

The catalytic site of serine proteases is a well-defined cleft with several subsites (S1, S2, etc.) that accommodate the side chains of the substrate's amino acid residues (P1, P2, etc.). In trypsin-like proteases, the S1 pocket is characterized by the presence of a negatively charged aspartic acid residue (Asp189) at its base. This creates a strong electrostatic attraction for positively charged side chains, such as those of arginine and lysine.

The guanidino group of this compound is a close structural and electronic mimic of the guanidinium group of an arginine residue. This allows it to bind tightly within the S1 pocket, forming a stable, non-covalent interaction with Asp189. By occupying the active site, the inhibitor prevents the binding and subsequent cleavage of the natural substrate, effectively halting the catalytic activity of the enzyme.

Caption: Competitive inhibition of a serine protease by this compound.

Quantitative Analysis of Inhibitory Potency

| Inhibitor | Protease | IC₅₀ / Kᵢ | Reference |

| Camostat Mesylate | Trypsin | Kᵢ = 1 nM | [2] |

| TMPRSS2 | IC₅₀ = 4.2 nM | ||

| Nafamostat Mesylate | Trypsin | Kᵢ* = 0.4 ± 0.14 nM | [3] |

| Thrombin | IC₅₀ = 0.3 - 54 µM | [4] | |

| Gabexate Mesylate | Trypsin | IC₅₀ = 9.4 µM | [5] |

| Thrombin | IC₅₀ = 110 µM | [5] | |

| Plasmin | IC₅₀ = 30 µM | [5] | |

| Plasma Kallikrein | IC₅₀ = 41 µM | [5] |

Note: Kᵢ represents the overall inhibition constant for a time-dependent inhibitor.

Experimental Protocol: Determination of the Inhibition Constant (Kᵢ)

This section provides a detailed, step-by-step methodology for determining the inhibition constant (Kᵢ) of this compound for a model serine protease, such as trypsin. This protocol is based on the principles of Michaelis-Menten kinetics for competitive inhibition.

Materials and Reagents

-

Enzyme: Bovine Trypsin (lyophilized powder)

-

Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Inhibitor: this compound

-

Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

-

Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solution

-

Instrumentation: UV-Vis Spectrophotometer with temperature control, 96-well microplate reader

Experimental Workflow

Caption: Potential inhibition points of this compound in the coagulation cascade.

Conclusion and Future Directions

This compound represents a classic example of a mechanism-based design of a serine protease inhibitor. Its guanidino group effectively targets the S1 pocket of trypsin-like enzymes, leading to potent competitive inhibition. The established protocols for kinetic analysis provide a robust framework for characterizing its inhibitory profile against a wide range of serine proteases.

Future research should focus on determining the specific inhibitory constants (Kᵢ) of this compound against a panel of clinically relevant serine proteases, including those in the coagulation, fibrinolytic, and complement systems. Furthermore, cell-based and in vivo studies are necessary to elucidate its therapeutic potential and to assess its selectivity and off-target effects. The insights gained from such studies will be invaluable for the development of novel therapeutics for a multitude of diseases underpinned by protease dysregulation.

References

-

Huang, G. R., et al. (2020). Mechanism and inhibition kinetics of peptide P13 as thrombin inhibitor. International Journal of Biological Macromolecules, 149, 936-944. [Link] [6]23. Ascenzi, P., et al. (1995). Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study. Journal of Molecular Recognition, 8(3), 183-190. [Link] [7]24. Tian, W. X., & Tsou, C. L. (1989). Kinetics of trypsin inhibition by its specific inhibitors. Biochemistry, 28(3), 1070-1076. [Link] [8]25. Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the inhibition of thrombin by hirudin. Biochemistry, 25(16), 4622-4628. [Link]

Sources

- 1. What is Gabexate Mesilate used for? [synapse.patsnap.com]

- 2. Simultaneous Treatment of COVID-19 With Serine Protease Inhibitor Camostat and/or Cathepsin L Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rpeptide.com [rpeptide.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Mechanism and inhibition kinetics of peptide P13 as thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of trypsin inhibition by its specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Guanidinobenzoic Acid Methanesulfonate: A Serine Protease Inhibitor for Research and Drug Development

This guide provides a comprehensive technical overview of 4-Guanidinobenzoic Acid Methanesulfonate (CAS Number: 148720-07-4), a pivotal molecule in the field of serine protease inhibition. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, mechanism of action, and practical applications, supported by detailed experimental protocols and authoritative references.

Introduction and Physicochemical Properties

This compound is a salt form of 4-guanidinobenzoic acid, a well-established inhibitor of serine proteases.[1] The methanesulfonate salt form often confers improved solubility and stability, making it a preferred choice for various research and development applications.[2] Its core structure, featuring a guanidinium group, mimics the side chains of arginine and lysine, which are the natural substrates for many trypsin-like serine proteases. This structural mimicry is fundamental to its inhibitory activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 148720-07-4 | PubChem |

| Molecular Formula | C₉H₁₃N₃O₅S | PubChem |

| Molecular Weight | 275.28 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Sigma-Aldrich |

| Solubility | Soluble in water | CymitQuimica |

| IUPAC Name | 4-(diaminomethylideneamino)benzoic acid;methanesulfonic acid | PubChem |

Synthesis Pathway

The synthesis of this compound typically involves the preparation of the parent compound, 4-guanidinobenzoic acid, followed by salt formation with methanesulfonic acid. A common route to 4-guanidinobenzoic acid starts from 4-aminobenzoic acid.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

A plausible synthesis involves the reaction of 4-aminobenzoic acid with a guanidinylating agent such as cyanamide in the presence of hydrochloric acid to form 4-guanidinobenzoic acid hydrochloride. The hydrochloride salt can then be neutralized and subsequently treated with methanesulfonic acid to yield the desired methanesulfonate salt. While specific patent literature outlines methods for related esters,[2] this general approach is a fundamental and established route for the synthesis of the core guanidinobenzoic acid structure.

Mechanism of Action: Serine Protease Inhibition

The inhibitory activity of this compound is rooted in its ability to act as a competitive inhibitor of trypsin-like serine proteases. The catalytic activity of these enzymes relies on a "catalytic triad" of amino acid residues in their active site, typically consisting of serine, histidine, and aspartate.[3][4]

The positively charged guanidinium group of 4-guanidinobenzoic acid is structurally analogous to the side chains of arginine and lysine. This allows it to bind with high affinity to the S1 specificity pocket of trypsin-like serine proteases, which is lined with negatively charged or polar residues. By occupying the active site, the inhibitor prevents the binding and subsequent cleavage of the natural protein substrates.

Visualizing the Inhibitory Interaction:

Caption: Interaction of 4-Guanidinobenzoic Acid with a serine protease active site.

Applications in Research and Drug Development

This compound and its parent compound are valuable tools in several areas of research and drug development:

-

Enzyme Characterization: It is used as a standard inhibitor in assays to characterize the activity and specificity of newly discovered or purified serine proteases.

-

Drug Discovery Scaffold: The guanidinobenzoate moiety serves as a foundational scaffold for the design and synthesis of more potent and selective serine protease inhibitors.[5] Its derivatives have been investigated as potential therapeutics for a range of conditions where serine protease activity is dysregulated.

-

TMPRSS2 Inhibition Studies: Notably, guanidinobenzoate-containing drugs like Camostat and Nafamostat have been identified as inhibitors of Transmembrane Serine Protease 2 (TMPRSS2).[6] TMPRSS2 is a key host cell factor for the entry of several respiratory viruses, including influenza viruses and coronaviruses. 4-Guanidinobenzoic acid itself is a metabolite of these drugs and is used in research to understand their mechanism of action.

Experimental Protocol: In Vitro Serine Protease Inhibition Assay

This protocol provides a generalized framework for assessing the inhibitory potential of this compound against a model trypsin-like serine protease using a chromogenic substrate.

Materials:

-

This compound

-

Trypsin (or other target serine protease)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a working solution of the serine protease in the assay buffer.

-

Prepare a working solution of the chromogenic substrate in the assay buffer. The optimal concentration should be at or near the Michaelis constant (Km) for the enzyme.

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Test wells: A fixed volume of the protease solution and varying concentrations of the inhibitor solution.

-

Positive control wells: A fixed volume of the protease solution and an equivalent volume of assay buffer (no inhibitor).

-

Negative control (blank) wells: Assay buffer only.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

-

Immediately place the microplate in a reader set to the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroaniline).

-

Measure the absorbance at regular intervals for a set period (e.g., 10-30 minutes) to determine the initial reaction velocity (V₀).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.

-

Workflow for Inhibition Assay:

Caption: Workflow for a typical in vitro serine protease inhibition assay.

Safety and Handling

This compound is classified as a skin and eye irritant.[7] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and ensure adequate ventilation. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile tool for researchers in the fields of biochemistry, medicinal chemistry, and drug development. Its well-defined mechanism of action as a competitive inhibitor of serine proteases, coupled with its role as a key structural motif in clinically relevant drugs, underscores its importance. This guide provides a foundational understanding of its properties, synthesis, and application, empowering scientists to effectively utilize this compound in their research endeavors.

References

- CN102491921A - Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate.

- SAFETY DATA SHEET - 4-Guanidinobenzoic Acid Methanesulfon

-

Virtual Screening of Transmembrane Serine Protease Inhibitors. PubMed Central. [Link]

-

Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

- JPH09309873A - New production method of camostat mesylate.

-

Serine protease. Wikipedia. [Link]

-

The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19. PubMed Central. [Link]

-

Protease Assay™ Kit. G-Biosciences. [Link]

-

Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. PubMed Central. [Link]

-

[Synthetic Inhibitors of Serine Proteinases. 35. Inhibition Action of Amidino- And Guanidinophenyl Derivatives Against Hemolysis Initiated by Complement Activation]. PubMed. [Link]

-

Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. NIH. [Link]

-

Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]

-

Evidence for inhibitors of the cell surface protease guanidinobenzoatase. PubMed. [Link]

-

4-Guanidinobenzoic acid hydrochloride. PubChem. [Link]

-

Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. [Link]

-

Serine Protease Inhibitors. Cambridge MedChem Consulting. [Link]

-

Determination of IC50 values based on dose response plots of fractional... ResearchGate. [Link]

Sources

- 1. 4-Guanidinobenzoic acid hydrochloride | C8H10ClN3O2 | CID 3084875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102491921A - Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Serine protease - Wikipedia [en.wikipedia.org]

- 5. [Synthetic inhibitors of serine proteinases. 35. Inhibition action of amidino- and guanidinophenyl derivatives against hemolysis initiated by complement activation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KR20220145941A - Method for manufacturing of guanidino-benzoate sulfonic acid compound - Google Patents [patents.google.com]

4-Guanidinobenzoic Acid Methanesulfonate: A Mechanistic Probe and Potent Inhibitor of Serine Proteases

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Guanidinobenzoic Acid Methanesulfonate, a pivotal molecule in the study and inhibition of serine proteases. We will delve into the fundamental biochemistry of its target enzymes, elucidate its specific mechanism of action, and provide actionable experimental protocols for its application in the laboratory.

Section 1: The Target - Understanding Serine Proteases

Serine proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds in proteins.[1] Their activity is central to a vast array of physiological processes, including digestion, blood coagulation, immune response, and wound healing.[2] The name derives from a highly reactive serine residue that acts as the primary nucleophile within the enzyme's active site.[1]

The Catalytic Triad: A Masterpiece of Biochemical Evolution

The catalytic activity of most serine proteases is not the work of serine alone but stems from a precisely coordinated structure of three amino acids known as the catalytic triad : Aspartate (Asp), Histidine (His), and Serine (Ser).[1][3]

-

Aspartate (Asp-102) : Anchors and orients the Histidine residue, stabilizing its positively charged state.

-

Histidine (His-57) : Acts as a general base, accepting a proton from the Serine's hydroxyl group.

-

Serine (Ser-195) : Now activated into a potent alkoxide ion, it launches a nucleophilic attack on the carbonyl carbon of the target peptide bond.[3][4]

This concerted action initiates a two-step reaction involving the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the cleaved peptide and regenerate the active enzyme.[4][5]

Specificity: The Role of the S1 Pocket

The remarkable specificity of serine proteases is largely determined by the topology of their substrate-binding sites.[6] Of particular importance is the S1 pocket , a cavity adjacent to the catalytic triad that accommodates the side chain of the amino acid residue (termed P1) just before the scissile bond.[6] In trypsin-like serine proteases, which are the primary targets of 4-guanidinobenzoic acid, the S1 pocket contains an aspartate residue at its base. This negatively charged residue confers a strong preference for binding substrates with positively charged P1 side chains, such as Arginine and Lysine.

Section 2: The Inhibitor - this compound

This compound is a small molecule inhibitor designed to specifically target trypsin-like serine proteases. Its effectiveness stems from its structural mimicry of the natural substrates, Arginine and Lysine.

Chemical and Physical Properties

The methanesulfonate salt form enhances the compound's solubility and stability, making it well-suited for use in aqueous buffer systems common in biochemical assays.

| Property | Value | Source(s) |

| CAS Number | 148720-07-4 | [7][8] |

| Molecular Formula | C₉H₁₃N₃O₅S | [7][9] |

| Molecular Weight | 275.28 g/mol | [7][8][9] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically >95% | [10] |

| Storage | Room temperature, in a cool, dark place. Hygroscopic, store under inert gas. | [10] |

Mechanism of Inhibition: A Substrate That Won't Let Go

4-Guanidinobenzoic Acid acts as a highly effective competitive inhibitor by functioning as a "suicide substrate" or mechanism-based inactivator. The core of its inhibitory action lies in its ability to undergo the first step of the catalytic reaction but stall indefinitely before the second.

-

Binding and Recognition : The positively charged guanidinium group on the inhibitor is a superb mimic of the side chain of arginine. This allows it to bind with high affinity and specificity to the S1 pocket of trypsin-like proteases.[11][12]

-

Nucleophilic Attack : The enzyme's catalytic machinery recognizes the inhibitor as a substrate. The activated Ser-195 attacks the carbonyl carbon of the benzoic acid, forming a tetrahedral intermediate.[3][4]

-

Formation of a Stable Acyl-Enzyme Complex : Unlike a normal peptide substrate, the resulting acyl-enzyme intermediate is exceptionally stable and resistant to hydrolysis. The electronic nature of the benzoyl group makes the deacylation step (the attack by water) extremely slow.[2][11]

This process effectively sequesters the enzyme in an inactive state, as the active site serine is covalently modified and unable to participate in further catalytic cycles.

Caption: Mechanism of serine protease inactivation by 4-Guanidinobenzoic Acid.

Section 3: Applications & Experimental Protocols

The unique properties of 4-Guanidinobenzoic acid and its derivatives make them invaluable tools in research and drug discovery.

-

Active Site Titration : Because it forms a stable 1:1 covalent complex, it can be used to accurately determine the concentration of active enzyme in a preparation, distinguishing it from total protein content.[13]

-

Protease Inhibitor Cocktails : It is a component in laboratory "cocktails" used to prevent the degradation of protein samples by endogenous serine proteases during cell lysis and purification.[14]

-

Pharmaceutical Development : The guanidinobenzoate scaffold is a foundational structure for more complex serine protease inhibitors, such as Camostat and Nafamostat, which have clinical applications.[15]

Experimental Protocol: Determining Inhibitor Potency (IC₅₀) via Chromogenic Assay

This protocol provides a robust method for quantifying the inhibitory activity of this compound against a model serine protease, such as trypsin.

Principle: The assay measures the ability of the inhibitor to prevent the enzyme from cleaving a synthetic chromogenic substrate (e.g., BAPNA - Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride). When cleaved by trypsin, BAPNA releases p-nitroaniline, a yellow product that can be quantified by measuring absorbance at 405 nm. The rate of color development is inversely proportional to the inhibitor's activity.

Materials:

-

This compound (Inhibitor)

-

Trypsin (Enzyme)

-

BAPNA (Substrate)

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

-

DMSO (for dissolving inhibitor)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Stock Solutions:

-

Inhibitor Stock (10 mM): Dissolve an appropriate amount of this compound in DMSO.

-

Enzyme Stock (1 mg/mL): Dissolve Trypsin in cold, dilute HCl (1 mM) for stability.

-

Substrate Stock (10 mM): Dissolve BAPNA in DMSO.

-

-

Assay Setup (96-well plate):

-

Serial Dilutions: Prepare a serial dilution of the inhibitor stock in Assay Buffer. A common starting point is a 1:2 dilution series across 10 wells, leaving two for controls.

-

Controls:

-

100% Activity Control (No Inhibitor): Add Assay Buffer and DMSO (at the same final concentration as in the inhibitor wells).

-

Blank (No Enzyme): Add Assay Buffer only.

-

-

Add Enzyme: Add a fixed amount of diluted trypsin to all wells except the Blank. The final concentration should be chosen to give a linear reaction rate for at least 10-15 minutes.

-

Pre-incubation: Gently mix and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation and Measurement:

-

Add Substrate: Initiate the reaction by adding a fixed amount of BAPNA to all wells.

-

Kinetic Reading: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate Reaction Rates (V₀): For each well, determine the initial reaction velocity by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Normalize Data: Express the reaction rate in each inhibitor well as a percentage of the activity of the 100% Activity Control.

-

Determine IC₅₀: Plot the percent activity versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Caption: Workflow for determining the IC₅₀ of a serine protease inhibitor.

Section 4: Safety & Handling

As a laboratory chemical, this compound requires careful handling to ensure user safety.

-

Hazard Identification: The compound is classified as a skin irritant and a serious eye irritant.[9]

-

Precautionary Measures: Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including:

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

-

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as the compound is hygroscopic. For long-term stability, storage at <15°C is recommended.

Section 5: Conclusion

This compound is more than a simple chemical reagent; it is a precision tool that leverages a deep understanding of enzyme mechanism and specificity. Its ability to act as a potent, mechanism-based inhibitor of trypsin-like serine proteases makes it indispensable for applications ranging from fundamental enzyme kinetics to the protection of valuable protein samples. The foundational chemistry of its guanidinobenzoate core continues to inform the design of next-generation therapeutic agents, underscoring its lasting importance in biochemical research and drug development.

References

-

Structure of a serine protease poised to resynthesize a peptide bond. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Guanidinophenyl-substituted enol lactones as selective, mechanism-based inhibitors of trypsin-like serine proteases. Journal of Medicinal Chemistry. [Link]

-

Inactivation of Trypsin-Like Proteases by Depsipeptides of P-Guanidinobenzoic Acid. PubMed. [Link]

-

Serine Protease Mechanism and Specificity. Chemical Reviews. [Link]

-

Serine protease. Wikipedia. [Link]

-

Inhibition of guanidinobenzoatase by a substrate for trypsin-like enzymes. PubMed. [Link]

-

Structure of a serine protease poised to resynthesize a peptide bond. PubMed. [Link]

-

(a) Chemical structure and X-ray structure of the active site of serine protease (PDB: 1HXE). ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

This compound SDS. XiXisys. [Link]

- Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate.

-

This compound. Abound. [Link]

-

Comparison of the esterase activities of trypsin, plasmin, and thrombin on guanidinobenzoate esters. Titration of the enzymes. Biochemistry. [Link]

-

Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry. [Link]

- Guanidinobenzoic acid derivatives.

-

The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19. National Institutes of Health (NIH). [Link]

-

Solubility measurements, correlation, and thermodynamic characterization of 4-guanidinobenzoic acid hydrochloride in pure and binary solvents from 294.55 K to 333.65 K. ResearchGate. [Link]

-

What are Protease Inhibitors and How Do They Work?. G-Biosciences. [Link]

-

What are Serine protease inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Serine protease biochemistry, mechanism, and inhibitors. YouTube. [Link]

-

This compound. BIOFOUNT. [Link]

Sources

- 1. Serine protease - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pnas.org [pnas.org]

- 5. Structure of a serine protease poised to resynthesize a peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 8. scbt.com [scbt.com]

- 9. This compound | C9H13N3O5S | CID 44630314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

- 11. Inactivation of trypsin-like proteases by depsipeptides of p-guanidinobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of guanidinobenzoatase by a substrate for trypsin-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Inhibition of Acrosin by 4-Guanidinobenzoic Acid Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the inhibition of acrosin, a key serine protease in fertilization, by the synthetic inhibitor 4-Guanidinobenzoic Acid Methanesulfonate. We will delve into the fundamental biology of acrosin, the mechanism of its inhibition, and provide detailed protocols for the characterization of this interaction. This document is intended to serve as a practical resource for researchers in reproductive biology, and professionals involved in the development of novel contraceptive agents.

The Critical Role of Acrosin in Fertilization: A Target for Inhibition

Fertilization is a multi-step process culminating in the fusion of sperm and oocyte. A pivotal event in this cascade is the sperm's penetration of the zona pellucida, a glycoprotein matrix surrounding the egg. This process is facilitated by the enzymatic activity of acrosin, a trypsin-like serine protease stored in the acrosome of the sperm head.[1]

The acrosome reaction, triggered by sperm binding to the zona pellucida, results in the release of acrosin.[2] Active acrosin then digests the zona pellucida, creating a path for the sperm to reach the oocyte membrane.[2][3] Given its essential role, acrosin has been identified as a promising target for the development of non-hormonal contraceptives.[4] Inhibition of acrosin activity presents a viable strategy to prevent fertilization.[5][6]

This compound: A Profile of the Inhibitor

This compound is a synthetic small molecule designed to inhibit serine proteases like acrosin.[7] Its chemical structure features a guanidinium group, which mimics the side chain of arginine, a natural substrate for trypsin-like proteases. This structural feature allows the inhibitor to bind to the active site of acrosin.

| Compound Name | This compound |

| Synonyms | 4-(diaminomethylideneamino)benzoic acid;methanesulfonic acid |

| CAS Number | 148720-07-4[8] |

| Molecular Formula | C₉H₁₃N₃O₅S[8] |

| Molecular Weight | 275.28 g/mol [8] |

| Chemical Structure | The compound consists of a 4-guanidinobenzoic acid molecule and a methanesulfonic acid molecule, forming a salt.[8] |

Mechanism of Acrosin Inhibition: Unraveling the Molecular Interaction

Derivatives of 4-guanidinobenzoic acid are known to be potent inhibitors of acrosin.[5][9] Studies on similar compounds, such as p-Nitrophenyl-p'-guanidinobenzoate (NPGB), have shown that they can act as non-competitive inhibitors of human acrosin.[6] This suggests that this compound may bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic efficiency. However, competitive inhibition, where the inhibitor directly competes with the substrate for binding to the active site, is also a possible mechanism for this class of compounds and should be experimentally determined.

The following diagram illustrates the potential mechanisms of enzyme inhibition:

Experimental Workflow for Acrosin Inhibition Assay

The following is a detailed protocol for a colorimetric acrosin inhibition assay using a 96-well plate format. This assay is based on the cleavage of a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), by acrosin, which releases a yellow product (p-nitroaniline) that can be quantified spectrophotometrically at 405 nm.[10]

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Acrosin Solution: Prepare a stock solution of purified acrosin (e.g., from boar or human sperm) in Assay Buffer. The final concentration used in the assay should be determined empirically to give a linear reaction rate for at least 20 minutes.

-

Substrate Solution (BAPNA): Prepare a 10 mM stock solution of BAPNA in DMSO. Dilute with Assay Buffer to a final working concentration (e.g., 1 mM). Prepare this solution fresh daily.[10]

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in Assay Buffer to obtain a range of concentrations for testing.

Assay Protocol

The following diagram outlines the key steps in the experimental workflow:

Step-by-Step Procedure:

-

Plate Setup: In a 96-well clear-bottom microplate, designate wells for:

-

Blank: Assay Buffer only.

-

Control (No Inhibitor): Acrosin, substrate, and DMSO (vehicle for inhibitor).

-

Inhibitor: Acrosin, substrate, and serial dilutions of this compound.

-

-

Add Inhibitor: Add 10 µL of the appropriate inhibitor dilution to the designated wells. To the control wells, add 10 µL of DMSO.

-

Add Acrosin: Add 80 µL of the acrosin solution to all wells except the blank.

-

Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]

-

Initiate Reaction: Add 10 µL of the BAPNA solution to all wells to start the enzymatic reaction.

-

Measure Absorbance: Immediately begin reading the absorbance at 405 nm every minute for 20 minutes using a microplate reader.[10]

Data Analysis and Interpretation: Quantifying Inhibition

Calculation of Reaction Rates and Percent Inhibition

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100

Where:

-

V_control is the reaction rate in the absence of the inhibitor.

-

V_inhibitor is the reaction rate in the presence of the inhibitor.[10]

-

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10] A lower IC₅₀ value indicates a more potent inhibitor.

Elucidating the Mechanism of Inhibition: Kinetic Analysis

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the acrosin activity assay with varying concentrations of both the substrate (BAPNA) and the inhibitor.

Michaelis-Menten and Lineweaver-Burk Plots:

-

The Michaelis-Menten plot (reaction velocity vs. substrate concentration) will show characteristic changes in the apparent Vmax and Km depending on the type of inhibition.[11]

-

The Lineweaver-Burk plot (the double reciprocal plot of 1/velocity vs. 1/[substrate]) linearizes the Michaelis-Menten kinetics and provides a clearer visual representation of the inhibition mechanism.[12][13]

The following diagram illustrates the expected Lineweaver-Burk plots for different inhibition types:

Determination of the Inhibition Constant (Kᵢ):

The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. It can be calculated from the kinetic data. For competitive inhibition, Kᵢ can be determined from the following equation:

Kₘ(app) = Kₘ (1 + [I]/Kᵢ)

Where:

-

Kₘ(app) is the apparent Michaelis constant in the presence of the inhibitor.

-

Kₘ is the Michaelis constant in the absence of the inhibitor.

-

[I] is the concentration of the inhibitor.

Conclusion and Future Directions

The inhibition of acrosin by this compound represents a promising avenue for the development of novel, non-hormonal contraceptives. The experimental protocols and data analysis methods outlined in this guide provide a robust framework for researchers to characterize this and other potential acrosin inhibitors. Further studies should focus on in vivo efficacy, safety, and specificity of these compounds to advance their potential clinical application.

References

- Experimental procedure for acrosin inhibition assay using nitrophenyl p-guanidinium benzoate. BenchChem. Accessed January 12, 2026.

- Acrosin - Wikipedia. Accessed January 12, 2026.

- Lineweaver–Burk plot - Wikipedia. Accessed January 12, 2026.

- Enzyme inhibition and kinetics graphs. Khan Academy. Accessed January 12, 2026.

- Enzyme kinetics- michaelis menten model, lineweaver burk plot. Slideshare. Accessed January 12, 2026.

- Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. Accessed January 12, 2026.

- Acrosome reaction - Wikipedia. Accessed January 12, 2026.

- ACROSCREENTM. TK Biotech. Accessed January 12, 2026.

- Lecture 10 Enzyme inhibition kinetics Review getting and analyzing data. PLB Lab Websites. Accessed January 12, 2026.

- Effect of Aryl 4-guanidinobenzoates on the Acrosin Activity of Human Sperm

- 4-Guanidinobenzoic Acid Methanesulfon

- Competitive Inhibition. Chemistry LibreTexts. Accessed January 12, 2026.

- Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. Accessed January 12, 2026.

- This compound | CAS 148720-07-4. Santa Cruz Biotechnology. Accessed January 12, 2026.

- Synthesis and inhibition of human acrosin and trypsin and acute toxicity of aryl 4-guanidinobenzo

- Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate.

- Acrosin inhibitor, 4'-acetamidophenyl 4-guanidinobenzoate, an experimental vaginal contraceptive with anti-HIV activity. PubMed. Accessed January 12, 2026.

- Effect of Aryl 4-Guanidinobenzoates on the Acrosin Activity of Human Spermatozoa. Biology of Reproduction. Accessed January 12, 2026.

- Enzyme kinetics: partial and complete uncompetitive inhibition.

- This compound. BIOFOUNT. Accessed January 12, 2026.

- This compound, min 95%, 1 gram. Aladdin Scientific. Accessed January 12, 2026.

- This compound 98.0+%, TCI America™. Fisher Scientific. Accessed January 12, 2026.

- 4-Guanidinobenzoic Acid. PubChem. Accessed January 12, 2026.

- Inhibition of Human Sperm Acrosin by Synthetic Agents. PubMed. Accessed January 12, 2026.

- Method for manufacturing of guanidino-benzoate sulfonic acid compound.

- Synthesis and inhibition of human acrosin and trypsin and acute toxicity of aryl 4-guanidinobenzoates. Sigma-Aldrich. Accessed January 12, 2026.

- Extraction, purification, biological effects and applications of acrosin: a review. Frontiers. Accessed January 12, 2026.

- An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.

- Determination of sperm acrosin activity for evaluation of male fertility.

- Determination of sperm acrosin activity for evaluation of male fertility. PubMed. Accessed January 12, 2026.

- Expression of acrosin during mouse spermatogenesis: a biochemical and immunocytochemical analysis by a monoclonal antibody C 11 H. PubMed. Accessed January 12, 2026.

Sources

- 1. Frontiers | Extraction, purification, biological effects and applications of acrosin: a review [frontiersin.org]

- 2. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]

- 3. Khan Academy [khanacademy.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Synthesis and inhibition of human acrosin and trypsin and acute toxicity of aryl 4-guanidinobenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of human sperm acrosin by synthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102491921A - Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate - Google Patents [patents.google.com]

- 8. This compound | C9H13N3O5S | CID 44630314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Effect of aryl 4-guanidinobenzoates on the acrosin activity of human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]

- 12. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 13. medschoolcoach.com [medschoolcoach.com]

Methodological & Application

Application Notes and Protocols: Leveraging 4-Guanidinobenzoic Acid Methanesulfonate in Proteomics

Introduction: A Strategic Tool for Serine Protease Management in Proteomics

In the landscape of proteomics, the precise control of proteolytic activity is paramount. Uncontrolled proteolysis can introduce significant variability, leading to the degradation of target proteins and the generation of non-specific peptides, ultimately compromising the integrity of experimental results. Trypsin, a serine protease that cleaves C-terminal to lysine and arginine residues, is the workhorse of bottom-up proteomics.[1] While indispensable for generating peptides for mass spectrometry analysis, its activity must be meticulously managed. 4-Guanidinobenzoic Acid Methanesulfonate stands out as a potent and specific reversible inhibitor of trypsin and other trypsin-like serine proteases, offering researchers a valuable tool to modulate enzyme activity in a variety of applications.[2][3]